
(2-(Methylamino)pyrimidin-5-yl)boronsäure
Übersicht
Beschreibung
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C5H8BN3O2.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(2-(Methylamino)pyrimidin-5-yl)boronic acid is primarily investigated for its potential in drug discovery and development. Its ability to form reversible covalent bonds with diols makes it particularly useful in designing inhibitors for various biological targets, including enzymes involved in cancer and metabolic diseases.
- Case Study : Research has demonstrated that derivatives of this compound can inhibit specific kinases, which are crucial in cancer pathways, thereby offering a pathway for developing targeted therapies .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic acid group allows for effective coupling with aryl or vinyl halides.
- Mechanism of Action : In Suzuki-Miyaura coupling, (2-(Methylamino)pyrimidin-5-yl)boronic acid undergoes transmetalation with a palladium catalyst followed by reductive elimination to yield biaryl compounds .
Agrochemicals
The compound has shown promise in developing agrochemicals due to its unique properties that enhance plant growth and resistance to pests. Its structural characteristics allow it to interact favorably with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylamino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-(methylamino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including tetrahydrofuran (THF) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (2-(Methylamino)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methylamino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or other reduced forms of the compound .
Wirkmechanismus
The mechanism of action of (2-(Methylamino)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . This mechanism highlights the compound’s role in facilitating carbon-carbon bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid: This compound has a similar structure but with an additional methyl group on the amino group.
2-Methoxypyrimidine-5-boronic acid: This compound has a methoxy group instead of a methylamino group.
2-Aminopyrimidine-5-boronic acid: This compound has an amino group instead of a methylamino group.
Uniqueness
(2-(Methylamino)pyrimidin-5-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the methylamino group can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications .
Biologische Aktivität
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a methylamino group and a boronic acid functional group. This unique structure allows for reversible covalent bonding with diols, enhancing its reactivity and potential for drug design.
1. Anticancer Properties
Research indicates that (2-(Methylamino)pyrimidin-5-yl)boronic acid exhibits significant anticancer activity. It has been studied as an inhibitor of various kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound acts by inhibiting specific kinases that are crucial for cancer cell survival. For example, it has shown potential as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a significant role in several Btk-related diseases, including various cancers and autoimmune disorders .
2. Enzyme Inhibition
The boronic acid moiety is known for forming reversible covalent interactions with serine residues in enzymes, which can lead to inhibition of proteasome activity. This characteristic is valuable in the development of drugs targeting diseases like multiple myeloma and other malignancies .
Case Studies
Several studies have highlighted the efficacy of (2-(Methylamino)pyrimidin-5-yl)boronic acid in preclinical settings:
- Study on MELK Inhibition : A study focusing on maternal embryonic leucine zipper kinase (MELK) inhibitors demonstrated that derivatives of pyrimidines, including this compound, could induce G2/M cell cycle arrest and exhibit antiproliferative effects in vitro .
- Btk Inhibition : The compound's inhibition of Btk was linked to reduced proliferation in B-cell malignancies, suggesting its potential use in treating conditions like chronic lymphocytic leukemia .
Data Tables
Eigenschaften
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681554 | |
Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033745-26-4 | |
Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.